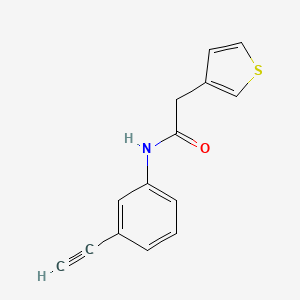
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone, also known as EPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPI is a unique compound that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been shown to enhance the activity of GABA receptors and inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and analgesic effects, as well as neuroprotective effects against ischemic injury. 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has some limitations, including its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone, including the development of novel 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone derivatives with improved pharmacological properties, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the exploration of its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
In conclusion, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone have been discussed in this paper. Further research on 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone is warranted to fully understand its potential as a therapeutic agent.
合成方法
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone can be synthesized using different methods, including the condensation of 2-ethylpiperidine with imidazole-1-carboxaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 2-ethylpiperidine with 2-bromo-1-(imidazol-1-yl)ethanone in the presence of potassium carbonate. These methods have been optimized to produce high yields of 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone with excellent purity.
科学研究应用
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects. In neuroscience, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been investigated for its neuroprotective effects against ischemic injury and its potential as a treatment for Alzheimer's disease. In material science, 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been used as a building block for the synthesis of novel polymers with unique properties.
属性
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-imidazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-11-5-3-4-7-15(11)12(16)9-14-8-6-13-10-14/h6,8,10-11H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWJGUSGSCJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)







![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)


